molecular formula C11H10F2O3 B1338297 Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate CAS No. 868611-68-1

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

Cat. No. B1338297
M. Wt: 228.19 g/mol
InChI Key: RPAWJNHLGNOQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often possess distinct odors and are used in a variety of applications including fragrances, flavors, and as solvents. The specific structure of ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate suggests it contains a difluorophenyl group, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of intermediates such as diazoalkanes, as seen in the synthesis of CF3-substituted pyrazoles . Another example is the two-step synthesis of a herbicide starting from difluoromethoxy pyridine . These methods can provide insights into potential synthetic routes for ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate, although the specific synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate can be confirmed using various spectroscopic techniques such as FT-IR, NMR, and ESI-MS . X-ray diffraction can also be used to determine the crystal structure of related compounds . These techniques are crucial for verifying the molecular structure and understanding the stereochemistry of the compound.

Chemical Reactions Analysis

Compounds within this class can undergo a variety of chemical reactions. For instance, ethyl 3-polyfluoroalkyl-3-oxopropionates can react with triethyl orthoformate and primary amines to form aminomethylidene derivatives . The reactivity of the difluorophenyl group in ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate could be explored in similar condensation reactions or in cycloadditions as seen with other esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of esters are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as CF3 can affect the reactivity and stability of the compound . The difluorophenyl group in ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is likely to have a similar impact. Computational methods like DFT can be used to predict molecular geometry, vibrational frequencies, and reactivity descriptors . Additionally, the enthalpies of formation and bond dissociation energies can be estimated to understand the stability and potential reaction pathways of the compound .

Scientific Research Applications

Polymorphic Characterization

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate and its derivatives have been studied for their polymorphic forms, which are crucial in pharmaceutical applications. Vogt et al. (2013) characterized two polymorphic forms of a related compound using spectroscopic and diffractometric techniques, emphasizing the challenges in analytical and physical characterization of such substances (Vogt et al., 2013).

Bioanalytical Method Development

Nemani et al. (2018) established a quantitative bioanalytical method for a novel molecule with potent acetylcholinesterase inhibition property, which is structurally similar to Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate. Their research focused on its physicochemical characterization and in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry (Nemani et al., 2018).

Synthesis Techniques

Larionova et al. (2013) developed an approach for the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which showcases the versatility in synthesizing various derivatives of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate for different applications (Larionova et al., 2013).

Anticancer Research

Abdel‐Aziz et al. (2013) explored the anticancer potential of certain novel compounds derived from ethyl 3-hydrazinyl-3-oxopropanoate, highlighting the potential therapeutic applications of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate and its derivatives in cancer treatment (Abdel‐Aziz et al., 2013).

Biocatalysis and Enzymatic Reduction

Salvi and Chattopadhyay (2006) researched the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding alcohols using the fungus Rhizopus arrhizus. This study indicates the potential of biocatalysis in processing Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (Salvi & Chattopadhyay, 2006).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


Please note that not all compounds will have information available in all these areas, especially if they are new or not widely studied. For a specific compound, it’s best to consult the primary scientific literature or authoritative databases. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAWJNHLGNOQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543550
Record name Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

CAS RN

868611-68-1
Record name Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PG Baraldi, G Saponaro, AR Moorman… - Journal of Medicinal …, 2012 - ACS Publications
Cannabinoid receptor agonists have gained attention as potential therapeutic targets of inflammatory and neuropathic pain. Here, we report the identification and optimization of a …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk
E Ruggiero - Pubblicazioni dello IUSS, 2015 - ojs.unife.it
Cannabinoid CB2 receptor agonists have gained attention as potential therapeutic targets in the management of numerous diseases. Selectivity towards this receptor subtype is …
Number of citations: 7 ojs.unife.it

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